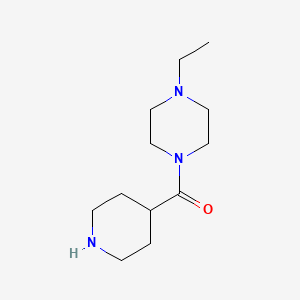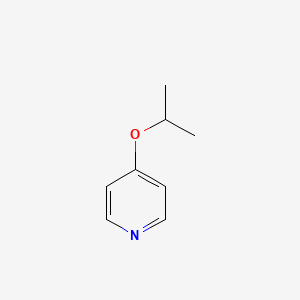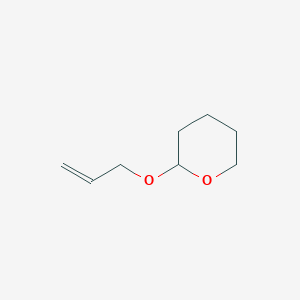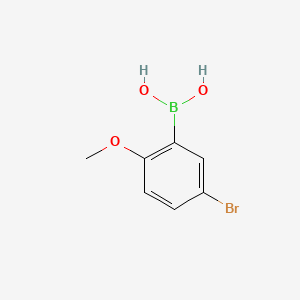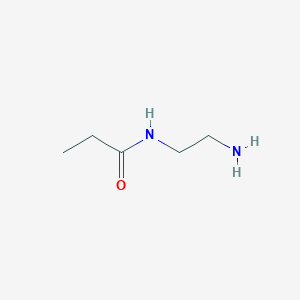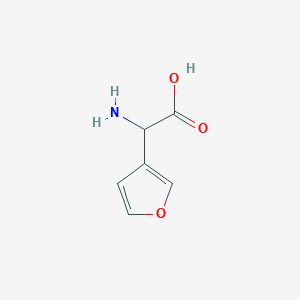
4-Amino-3-methylphenyl thiocyanate
Overview
Description
4-Amino-3-methylphenyl thiocyanate is an organic compound with the molecular formula C8H8N2S and a molecular weight of 164.228 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an amino group, a methyl group, and a thiocyanate group attached to a benzene ring.
Preparation Methods
The synthesis of 4-amino-3-methylphenyl thiocyanate can be achieved through various methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and in the presence of dimethylbenzene as a solvent . This reaction is typically carried out under nitrogen protection to ensure high yields and safety. Another method involves the use of carbon disulfide and triethylamine to generate dithiocarbamate salts, which are then decomposed to form isothiocyanates . These methods are favored for their low toxicity, cost-effectiveness, and simplicity.
Chemical Reactions Analysis
4-Amino-3-methylphenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Formation of Isothiocyanates: The thiocyanate group can react with primary amines to form isothiocyanates.
Common reagents used in these reactions include phenyl chlorothionoformate , carbon disulfide , and triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-methylphenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-methylphenyl thiocyanate involves its ability to form isothiocyanates, which are known for their biological activity. Isothiocyanates can interact with various molecular targets, including enzymes and proteins, leading to alterations in cellular processes . The exact pathways and targets depend on the specific isothiocyanate formed and its application.
Comparison with Similar Compounds
4-Amino-3-methylphenyl thiocyanate can be compared with other similar compounds such as:
- Phenyl isothiocyanate
- 4-Amino-2-methylphenyl thiocyanate
- 3-Amino-4-methylphenyl thiocyanate
These compounds share similar structural features but differ in the position of the amino and methyl groups on the benzene ring. This structural variation can lead to differences in reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(4-amino-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBONENBHJLSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405175 | |
| Record name | 4-amino-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33192-10-8 | |
| Record name | 4-amino-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


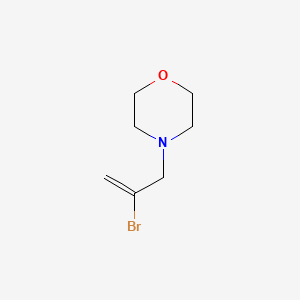

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
